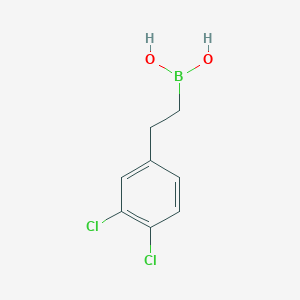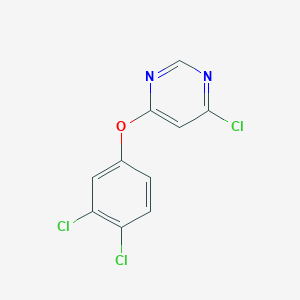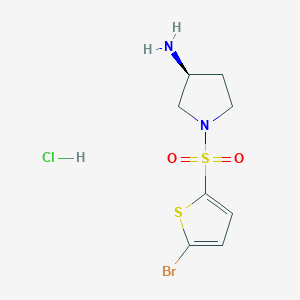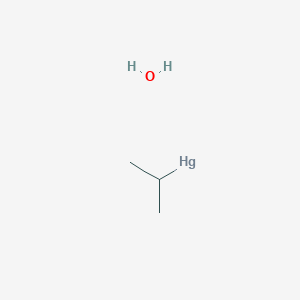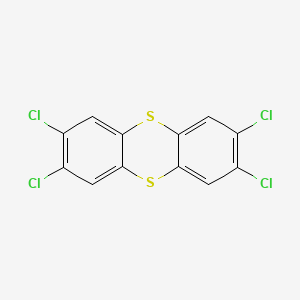
2,3,7,8-Tetrachlorothianthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetrachlorothianthrene is a chlorinated aromatic compound with the molecular formula C12H4Cl4S2 It belongs to the family of thianthrenes, which are sulfur-containing heterocyclic compounds
Vorbereitungsmethoden
2,3,7,8-Tetrachlorothianthrene can be synthesized through several methods. One common synthetic route involves the self- or cross-condensation of chlorothiophenols. For instance, the self-coupling of 2,4-dichlorothiophenol radicals can lead to the formation of polychlorinated thianthrenes . The reaction typically requires specific conditions such as high temperatures (600–1200 K) and the presence of radical initiators . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,3,7,8-Tetrachlorothianthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into less chlorinated thianthrenes or thiophenes.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Tetrachlorothianthrene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,7,8-Tetrachlorothianthrene involves its interaction with cellular components. It can induce the activity of microsomal monooxygenase enzymes, such as aryl hydrocarbon hydroxylase, through binding to cytosolic receptors . This interaction leads to various biochemical responses, including the induction of enzyme activity and potential toxic effects.
Vergleich Mit ähnlichen Verbindungen
2,3,7,8-Tetrachlorothianthrene is similar to other chlorinated aromatic compounds, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Both compounds are highly chlorinated and share similar toxicological properties.
2,3,7,8-Tetrachlorodibenzothiophene: This compound also contains sulfur and chlorine atoms but differs in its structural arrangement.
The uniqueness of this compound lies in its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61656-02-8 |
|---|---|
Molekularformel |
C12H4Cl4S2 |
Molekulargewicht |
354.1 g/mol |
IUPAC-Name |
2,3,7,8-tetrachlorothianthrene |
InChI |
InChI=1S/C12H4Cl4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChI-Schlüssel |
JCJOKFLPNGCLSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3S2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


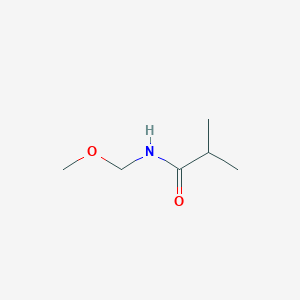
![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)
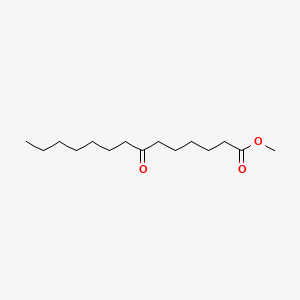
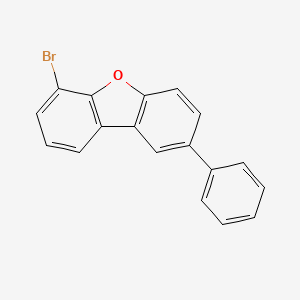
![5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
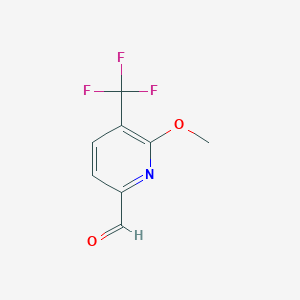
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)
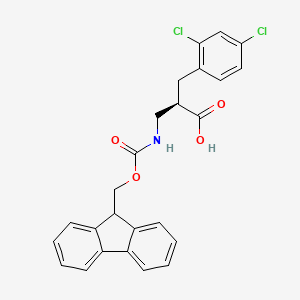
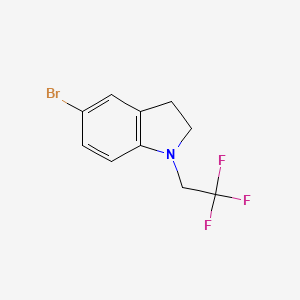
![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
